![molecular formula C17H18N6O2S2 B14962763 2-[(3,5-dimethylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide](/img/structure/B14962763.png)
2-[(3,5-dimethylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-dimethylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dimethylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethylbenzyl chloride with thiocarbohydrazide to form an intermediate, which is then cyclized to produce the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including 2-[(3,5-dimethylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide, involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-dimethylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(3,5-dimethylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3,5-dimethylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the replication of bacterial DNA by binding to DNA gyrase, an essential enzyme for DNA replication .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.
N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: A compound with applications in dyeing and materials science.
Uniqueness
2-[(3,5-dimethylphenyl)methyl]-N,N’-bis(1,3,4-thiadiazol-2-yl)butanediamide is unique due to its specific structure, which imparts distinct biological and chemical properties. Its ability to form stable complexes with metals and its high thermal stability make it particularly valuable in various industrial applications .
Properties
Molecular Formula |
C17H18N6O2S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methyl]-N,N'-bis(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C17H18N6O2S2/c1-10-3-11(2)5-12(4-10)6-13(15(25)21-17-23-19-9-27-17)7-14(24)20-16-22-18-8-26-16/h3-5,8-9,13H,6-7H2,1-2H3,(H,20,22,24)(H,21,23,25) |
InChI Key |
RVXXWIRQOKVTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(CC(=O)NC2=NN=CS2)C(=O)NC3=NN=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


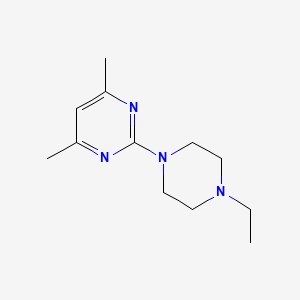
![methyl 9,9-dimethyl-6-(4-nitrophenyl)-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B14962684.png)

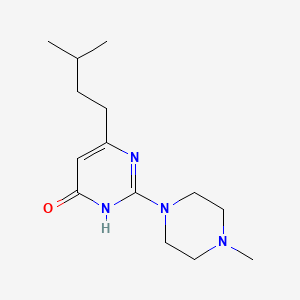
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-[(3,5-dimethylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetamide](/img/structure/B14962710.png)
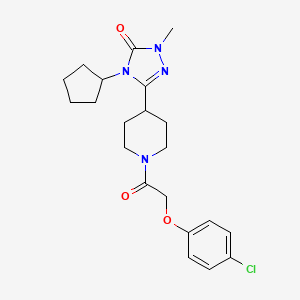
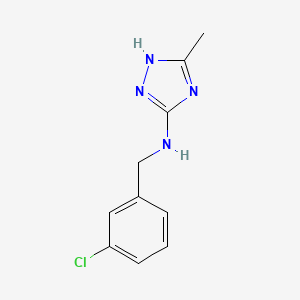
![N-(3-chloro-2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14962727.png)

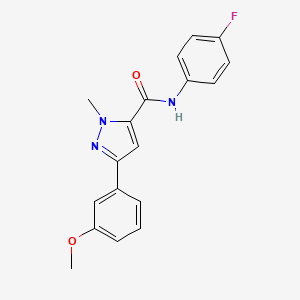

![2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14962755.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]isoquinoline-1-carboxamide](/img/structure/B14962774.png)
